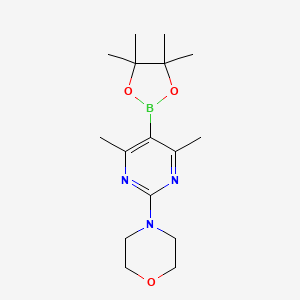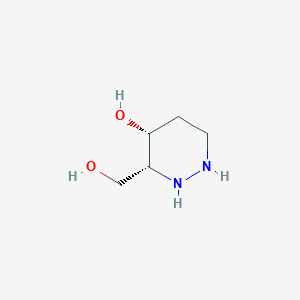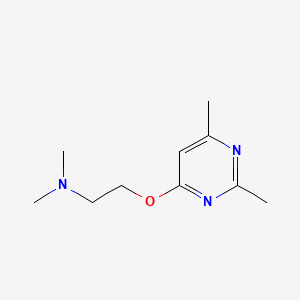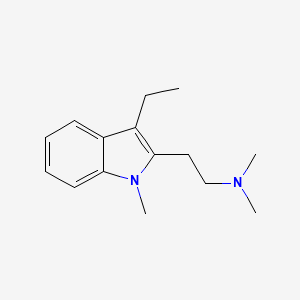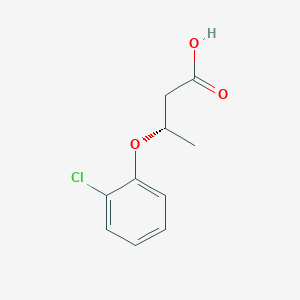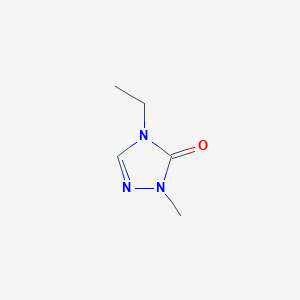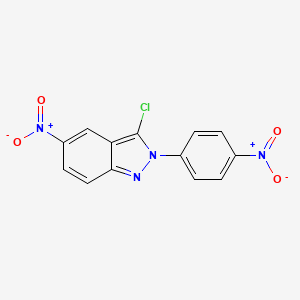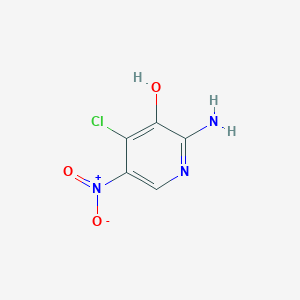
2-Amino-4-chloro-5-nitropyridin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-chloro-5-nitropyridin-3-ol is a heterocyclic compound with the molecular formula C5H4ClN3O3 It is a derivative of pyridine, characterized by the presence of amino, chloro, and nitro functional groups attached to the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-chloro-5-nitropyridin-3-ol typically involves the nitration of 2-Amino-4-chloropyridine, followed by hydrolysis. One common method includes dissolving 4-chloro-5-nitropyridine in an alkaline hydrolyzing agent in ethanol, heating the reaction mixture for 12-24 hours, and then cooling and dehydrating the mixture to obtain the product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and hydrolysis processes, utilizing efficient and cost-effective reagents and conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4-chloro-5-nitropyridin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of various substituted pyridines.
Reduction: Conversion to 2-Amino-4-chloro-3,5-diaminopyridine.
Oxidation: Formation of pyridine N-oxides and other oxidized derivatives.
Aplicaciones Científicas De Investigación
2-Amino-4-chloro-5-nitropyridin-3-ol is utilized in several scientific research applications:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Potential use in the development of drugs targeting specific biological pathways.
Agrochemicals: As a precursor for the synthesis of pesticides and herbicides.
Material Science: In the development of novel materials with specific electronic and optical properties
Mecanismo De Acción
The mechanism of action of 2-Amino-4-chloro-5-nitropyridin-3-ol involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. The presence of multiple functional groups allows it to participate in diverse chemical reactions, influencing biological pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-chloro-3-nitropyridine: Similar structure but with the nitro group at a different position.
2-Amino-6-chloro-3-nitropyridine: Another isomer with the chloro and nitro groups at different positions.
2-Amino-4-methyl-3-nitropyridine: Contains a methyl group instead of a chloro group
Uniqueness
2-Amino-4-chloro-5-nitropyridin-3-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted applications in various fields, including medicinal chemistry and material science.
Propiedades
Fórmula molecular |
C5H4ClN3O3 |
|---|---|
Peso molecular |
189.56 g/mol |
Nombre IUPAC |
2-amino-4-chloro-5-nitropyridin-3-ol |
InChI |
InChI=1S/C5H4ClN3O3/c6-3-2(9(11)12)1-8-5(7)4(3)10/h1,10H,(H2,7,8) |
Clave InChI |
PFTMUUZQLCQVAX-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=N1)N)O)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


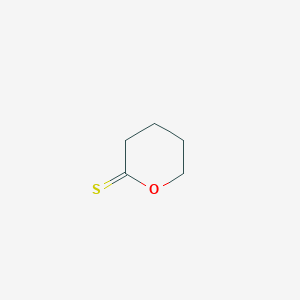
![Spiro[2.2]pentane-1,4-diamine](/img/structure/B13100871.png)
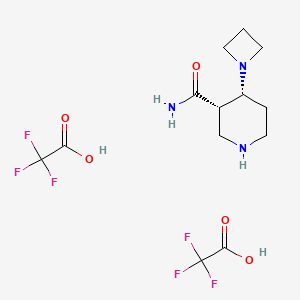
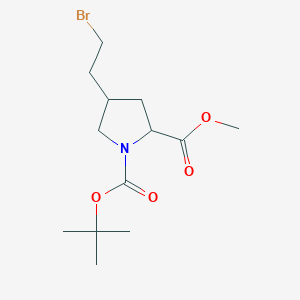
![Furo[2,3-d]pyridazine-2-carbaldehyde](/img/structure/B13100889.png)

